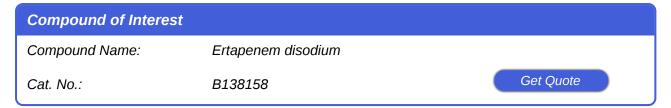


Application Notes and Protocols for In Vitro Assays Using Ertapenem Disodium Solution

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **ertapenem disodium** solutions in common in vitro microbiological assays. The information is intended to ensure consistency and accuracy in experimental results.

Introduction

Ertapenem is a broad-spectrum carbapenem antibiotic belonging to the β -lactam class.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs).[2][3][4] In Escherichia coli, it demonstrates a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a particular preference for PBPs 2 and 3.[5] This binding prevents the cross-linking of peptidoglycan, leading to a weakening of the cell wall, and ultimately, cell lysis and death.[2] Ertapenem is stable against hydrolysis by a wide range of β -lactamases, including penicillinases, cephalosporinases, and extended-spectrum β -lactamases (ESBLs).[2][5]

Physicochemical Properties and Solubility

Ertapenem is supplied as a sterile, lyophilized powder. It is soluble in water and 0.9% sodium chloride solution, and practically insoluble in ethanol.[5][6] For research purposes, it can also be dissolved in dimethyl sulfoxide (DMSO).[7]



Solvent	Solubility	Notes
Water	≥52 mg/mL[8]	Recommended for most aqueous-based assays.
0.9% Sodium Chloride	Soluble[5][6]	Suitable for assays requiring physiological salt concentrations.
DMSO	100 mg/mL[7]	Can be used for preparing high-concentration stock solutions.
Ethanol	Insoluble[6][8]	Not a suitable solvent.

Stability of Ertapenem Solutions

The stability of ertapenem in solution is dependent on the solvent, concentration, and storage temperature. Degradation is concentration-dependent, with higher concentrations degrading more rapidly.[9]

Concentration	Solvent	Storage Temperature	Stability
10 mg/mL & 20 mg/mL	0.9% Sodium Chloride	25°C (Room Temp)	Stable for up to 6 hours.[10]
10 mg/mL & 20 mg/mL	0.9% Sodium Chloride	4°C (Refrigerated)	More stable than at 25°C.[1]
100 mg/mL	0.9% Sodium Chloride	25°C (Room Temp)	Stable for approximately 30 minutes to 1 hour.[11]
100 mg/mL	0.9% Sodium Chloride	4°C (Refrigerated)	Stable for 24-48 hours.[9][10]

Note: Do not use diluents containing dextrose (α -D-glucose) as they can affect the stability of the solution.[6] Solutions should not be frozen, as this can lead to extreme variability.[1]



Reconstituted solutions range from colorless to pale yellow; variations within this range do not impact the product's potency.[6]

Experimental ProtocolsPreparation of Ertapenem Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted for various assays.

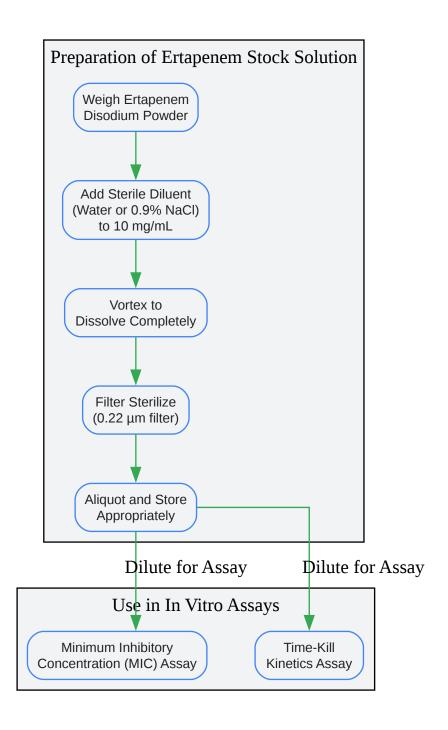
Materials:

- Ertapenem disodium lyophilized powder
- Sterile, deionized water or 0.9% Sodium Chloride Injection
- Sterile, conical tubes (15 mL or 50 mL)
- Vortex mixer
- Sterile 0.22
 µm syringe filter

Procedure:

- Aseptically weigh the required amount of **ertapenem disodium** powder.
- In a sterile conical tube, add the appropriate volume of sterile water or 0.9% NaCl to achieve a final concentration of 10 mg/mL.
- Shake well to dissolve the powder completely.[6]
- Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a new sterile tube.
- Use the solution immediately or store at 4°C for short-term use (refer to the stability table). For longer-term experiments, it is advisable to prepare fresh solutions daily.





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Experimental workflow for ertapenem solution preparation and use.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution



This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of ertapenem against aerobic bacteria.[12]

Materials:

- Ertapenem stock solution (10 mg/mL)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
- Sterile diluent (e.g., 0.9% NaCl)
- Multichannel pipette

Procedure:

- Prepare a working solution of ertapenem in CAMHB at twice the highest desired final concentration.
- Dispense 100 μL of CAMHB into all wells of a 96-well plate.
- Add 100 μL of the ertapenem working solution to the first column of wells.
- Perform serial twofold dilutions by transferring 100 μ L from the first column to the second, and so on, discarding the final 100 μ L from the last dilution column.
- Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Inoculate each well (except for a sterility control well) with the bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.



 The MIC is the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

This assay determines the rate at which ertapenem kills a bacterial population over time.

Materials:

- Ertapenem stock solution
- Appropriate broth medium (e.g., CAMHB)
- · Log-phase bacterial culture
- Sterile flasks or tubes
- Shaking incubator
- Apparatus for colony counting (e.g., agar plates, spreader, incubator)

Procedure:

- Prepare flasks containing broth with various concentrations of ertapenem (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
- Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 to 5×10^6 CFU/mL.
- Incubate all flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- Perform serial dilutions of the aliquots in sterile saline or broth.
- Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
- Count the colonies on the plates to determine the CFU/mL at each time point.



 Plot the log₁₀ CFU/mL versus time for each ertapenem concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Ertapenem In Vitro Activity

The following table summarizes the MIC₅₀ and MIC₉₀ values of ertapenem against common bacterial pathogens.

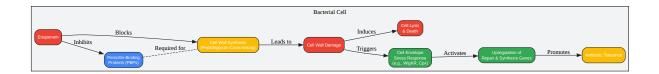
Organism	MIC₅₀ (μg/mL)	MIC90 (μg/mL)
Escherichia coli	≤0.015	0.5
Klebsiella pneumoniae	≤0.015	0.5
Enterobacter spp.	0.12	≤4
Haemophilus influenzae	N/A	0.06
Streptococcus pneumoniae (penicillin-susceptible)	≤0.015	≤0.015
Streptococcus pneumoniae (penicillin-intermediate)	N/A	0.5
Streptococcus pneumoniae (penicillin-resistant)	N/A	2
Staphylococcus aureus (oxacillin-susceptible)	≤0.5	≤0.5
Bacteroides fragilis	≤0.5	≤0.5

Data compiled from multiple sources.[5][13]

Mechanism of Action and Bacterial Response

Ertapenem, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall by inhibiting PBPs. This damage to the peptidoglycan layer triggers a complex cell envelope stress response in bacteria. In many Gram-negative bacteria, this involves two-component signal transduction systems that sense cell wall damage and upregulate genes involved in cell wall repair and synthesis, contributing to antibiotic tolerance.





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Bacterial response to ertapenem-induced cell wall stress.

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